Jtk-109

HCV replicon assay Cross-genotypic profiling NS5B allosteric inhibition

JTK-109 (compound 10n) is a benzimidazole-derived, non-nucleoside inhibitor (NNI) that targets the thumb I (T1) allosteric site of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It inhibits genotype 1b NS5B enzymatic activity with an IC₅₀ of 0.017 µM (17 nM) and suppresses subgenomic HCV replicon replication at submicromolar concentrations.

Molecular Formula C37H33ClFN3O4
Molecular Weight 638.1 g/mol
CAS No. 480462-62-2
Cat. No. B608257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtk-109
CAS480462-62-2
SynonymsJTK-109;  JTK 109;  JTK109
Molecular FormulaC37H33ClFN3O4
Molecular Weight638.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=C(C=C(C=C4)OCC5=C(C=CC(=C5)N6CCCC6=O)C7=CC=C(C=C7)Cl)F
InChIInChI=1S/C37H33ClFN3O4/c38-26-11-8-23(9-12-26)30-15-13-28(41-18-4-7-35(41)43)19-25(30)22-46-29-14-16-31(32(39)21-29)36-40-33-20-24(37(44)45)10-17-34(33)42(36)27-5-2-1-3-6-27/h8-17,19-21,27H,1-7,18,22H2,(H,44,45)
InChIKeyNIBYCXOKANETJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTK-109 (CAS 480462-62-2) Procurement Guide: HCV NS5B Thumb I Inhibitor for Antiviral Research


JTK-109 (compound 10n) is a benzimidazole-derived, non-nucleoside inhibitor (NNI) that targets the thumb I (T1) allosteric site of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It inhibits genotype 1b NS5B enzymatic activity with an IC₅₀ of 0.017 µM (17 nM) and suppresses subgenomic HCV replicon replication at submicromolar concentrations [1]. JTK-109 was the first HCV NNI polymerase inhibitor to enter Phase I clinical trials, developed by Japan Tobacco Inc., and has since been profiled across multiple HCV genotypes and divergent Caliciviridae family viruses, revealing a distinctive cross-genotypic and cross-viral inhibition spectrum relative to other allosteric NS5B binders [2][3].

Why JTK-109 Cannot Be Replaced by Other HCV NS5B Non-Nucleoside Inhibitors in Research Protocols


HCV NS5B non-nucleoside inhibitors bind to at least four distinct allosteric pockets—thumb I (T1), thumb II (T2), palm I (P1), palm II (P2), and palm β-hairpin (P-β)—yielding profoundly different cross-genotypic inhibition profiles. JTK-109 is the only commercially available T1-site binder with published head-to-head cross-genotypic replicon and recombinant enzyme data against five other clinical-stage NNIs [1]. Unlike thumb II binders (lomibuvir, filibuvir) that paradoxically enhance de novo RdRp activity at ≥100 nM concentrations, JTK-109 produces only inhibitory outcomes across genotypes [1]. Moreover, JTK-109 is one of only two NNIs (alongside the palm II binder nesbuvir) that retain meaningful activity against genotype 3a replicons and recombinant enzymes—yet nesbuvir targets a different binding pocket and exhibits a distinct resistance profile [1]. These mechanistic and genotypic coverage differences make within-class substitution scientifically unsound without explicit comparative validation.

JTK-109 (480462-62-2) Comparator-Based Quantitative Evidence for Scientific Selection


JTK-109 vs. Five Clinical-Stage HCV NS5B NNIs: Cross-Genotypic Replicon EC₅₀ Head-to-Head Comparison

In the only published head-to-head comparison of six HCV NS5B NNIs in identical replicon assay conditions, JTK-109 (thumb I site) demonstrated a unique genotypic inhibition signature: it retained substantial activity against genotype 3a with only a 6-fold EC₅₀ increase relative to genotype 1b, whereas four of the five other NNIs lost ≥40-fold potency against G3a. JTK-109 was 41-fold less active against G2a. By contrast, setrobuvir (palm I), lomibuvir (thumb II), filibuvir (thumb II), and tegobuvir (palm β-hairpin) all showed ≥40-fold potency losses against both G2a and G3a replicons. Only nesbuvir (palm II) demonstrated pan-genotypic activity, but with a different binding mechanism [1]. JTK-109 G1b replicon EC₅₀ = 257.1 nM (95% CI: 153.6–430.2); G2a = 10,620 nM (41-fold); G3a = 1,508 nM (6-fold). Comparators: setrobuvir G1b EC₅₀ = 8.1 nM, G3a = 26,060 nM (3,217-fold); lomibuvir G1b EC₅₀ = 5.9 nM, G3a = 12,030 nM (2,039-fold); filibuvir G1b EC₅₀ = 79.2 nM, G3a = 4,698 nM (59-fold); tegobuvir G1b EC₅₀ = 3.2 nM, G3a = 2,629 nM (822-fold); nesbuvir G1b EC₅₀ = 16.6 nM, G3a = 39.9 nM (2-fold) [1].

HCV replicon assay Cross-genotypic profiling NS5B allosteric inhibition

JTK-109 Displays Superior Potency Against G3a Recombinant RdRp Compared to G1b Enzyme—A Feature Absent in Thumb II and Palm Binders

In recombinant enzyme assays, JTK-109 inhibited genotype 3a RdRp with an IC₅₀ of 35.4 nM—approximately 3-fold more potent than its activity against genotype 1b RdRp (IC₅₀ = 107.6 nM), yielding a G3a/G1b IC₅₀ ratio of 0.3. This stands in stark contrast to lomibuvir, filibuvir, and tegobuvir, all of which showed no measurable inhibition of G3a RdRp (IC₅₀ >100,000 nM or enhanced activity) [1]. JTK-109 G1b RdRp IC₅₀ = 107.6 nM (95% CI: 45.6–253.8); G3a RdRp IC₅₀ = 35.4 nM (95% CI: 15.0–83.6); fold change = 0.3. Lomibuvir (T2) G3a RdRp IC₅₀ >100,000 nM; filibuvir (T2) G3a RdRp IC₅₀ >100,000 nM; tegobuvir (P-β) G3a RdRp IC₅₀ >100,000 nM. Setrobuvir (P1) G3a RdRp IC₅₀ = 2,251 nM (30-fold loss) [1].

Recombinant RdRp assay Genotype 3a enzyme inhibition Allosteric mechanism

JTK-109 as a Broad-Spectrum Calicivirus RdRp Inhibitor: Quantitative Comparison with TMC-647055 and Beclabuvir

JTK-109 was identified as the most potent among three HCV NNIs tested for cross-viral inhibition of calicivirus RNA-dependent RNA polymerases. Against six RdRps spanning the Norovirus, Sapovirus, and Lagovirus genera, JTK-109 inhibited transcriptional activity with IC₅₀ values ranging from 4.3 to 16.6 µM. By comparison, TMC-647055 (a thumb I–targeting HCV NNI) showed IC₅₀ values of 18.8–45.4 µM, and beclabuvir (a thumb I–targeting HCV NNI) yielded IC₅₀ values of 23.8 to >100 µM across the same panel [1]. In silico docking and site-directed mutagenesis confirmed that JTK-109 binds within the calicivirus RdRp thumb domain at a highly conserved pocket termed Site-B, which is structurally analogous to the HCV thumb I site [1].

Calicivirus Norovirus antiviral Broad-spectrum RdRp inhibitor

JTK-109 Resistance Profile: P495 Mutation in NS5B Thumb Domain Confers ~1,000-Fold Potency Loss

JTK-109 binds to the thumb I allosteric pocket of HCV NS5B, and mutation of residue Pro495—located in the thumb domain distal to the catalytic site—to leucine or alanine reduces JTK-109 inhibitory potency by approximately 1,000-fold. Specifically, the IC₅₀ shifts from 17 nM against wild-type genotype 1b NS5B to approximately 1.5 µM against the P495L/A mutant [1]. This resistance profile is characteristic of thumb I site binders as a class and is distinguishable from resistance mutations affecting palm site binders (e.g., C316Y, S365A) or thumb II binders (e.g., M423T, L419M). The P495 mutation does not affect the binding or activity of nucleoside analog inhibitors that target the active site [1].

Drug resistance NS5B thumb domain P495 mutation

Historical and Scarcity Value: JTK-109 Was the First HCV NS5B NNI to Enter Human Clinical Trials

JTK-109 (Japan Tobacco Inc.) holds the distinction of being the first non-nucleoside HCV NS5B polymerase inhibitor to advance into Phase I clinical evaluation [1][2]. While its clinical development was subsequently discontinued, this compound remains a critical historical reference standard in the HCV drug discovery literature, cited in over 40 subsequent research articles and reviews on benzimidazole-based antivirals [2]. Its favorable pharmacokinetic profile, high selectivity for NS5B over host polymerases, and good therapeutic index were key factors enabling its clinical advancement and are documented in the primary SAR publication [1]. No other thumb I site benzimidazole NS5B inhibitor from this chemical series achieved clinical entry, making JTK-109 the most extensively profiled compound in its subclass.

Clinical candidate First-in-class Historical reference compound

JTK-109 (480462-62-2) Recommended Research and Procurement Application Scenarios


Genotype 3a HCV Replicon Studies Requiring a Thumb I Site Positive Control

When conducting HCV genotype 3a subgenomic replicon assays, JTK-109 provides a thumb I allosteric site positive control with an EC₅₀ of 1,508 nM (only a 6-fold reduction from its G1b potency of 257.1 nM) [1]. This is in contrast to thumb II binders lomibuvir and filibuvir, which lose >2,000-fold and >59-fold potency against G3a replicons respectively, and thus cannot serve as effective controls in G3a replicon experiments [1]. Procurement of JTK-109 is therefore indicated when the experimental design requires genotype 3a coverage from a non-nucleoside thumb-site reference inhibitor.

Norovirus and Calicivirus Antiviral Drug Discovery Using a Validated RdRp Tool Compound

JTK-109 is the most potent HCV-derived NNI scaffold available for calicivirus RdRp inhibition, with IC₅₀ values of 4.3–16.6 µM against six calicivirus polymerases spanning Norovirus, Sapovirus, and Lagovirus genera [1]. Its binding to the conserved Site-B thumb pocket has been confirmed by site-directed mutagenesis and in silico docking [1]. Research groups screening for broad-spectrum anti-calicivirus agents can use JTK-109 as a validated positive control or as a starting scaffold for medicinal chemistry optimization targeting the Site-B pocket, avoiding the lower-potency alternatives TMC-647055 (18.8–45.4 µM) and beclabuvir (23.8–>100 µM) [1].

Mechanistic Discrimination Between NS5B Allosteric Sites Using Resistance Mutation Panels

The P495L/A mutation in the NS5B thumb domain produces a ~1,000-fold loss in JTK-109 potency (IC₅₀ shift from 17 nM to ~1.5 µM), a signature that is specific to thumb I site binders and not observed with palm-site or active-site inhibitors [1]. Researchers constructing NS5B resistance profiling panels can employ JTK-109 alongside palm-binding (e.g., nesbuvir) and active-site (e.g., 2′-C-methylcytidine) inhibitors to generate distinct, site-specific resistance fingerprints. This application is supported by direct comparative data from the same study showing that the palm II binder nesbuvir maintained activity against G2a and G3a replicons via a mechanism unaffected by the mutations that confer resistance to thumb binders [2].

Historical Benchmarking of Novel HCV NS5B Inhibitor Series Against a Clinically Validated Reference

JTK-109's status as the first HCV NNI polymerase inhibitor to enter Phase I clinical trials makes it the most appropriate historical benchmark compound for new chemical series targeting the thumb I site [1]. Its comprehensive profiling package—including enzymatic IC₅₀ (17 nM), replicon EC₅₀ (257 nM, G1b), favorable pharmacokinetic parameters, and demonstrated NS5B selectivity over host polymerases—provides a multi-parameter reference dataset against which novel thumb I inhibitors can be systematically compared [1][2]. The follow-up benzimidazole compound 7 (EC₅₀ = 7.6 nM, a >40-fold improvement over JTK-109) serves as an evolution benchmark, but JTK-109 remains the most extensively published reference point in the literature with over 40 citing articles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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